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Cat. No.: B605908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the long-term safety and tolerability data for

Balovaptan, a selective vasopressin V1a receptor antagonist. The information is compiled

from various clinical trials investigating its use, primarily in the context of Autism Spectrum

Disorder (ASD). While clinical trials with Balovaptan for ASD were ultimately discontinued due

to not meeting primary efficacy endpoints, the safety and tolerability data generated are

valuable for future research in this area and for the development of other vasopressin pathway

modulators.[1][2][3]

Mechanism of Action
Balovaptan functions as a competitive antagonist of the vasopressin V1a receptor.[1][2]

Vasopressin is a neuropeptide involved in regulating social behaviors. By blocking the V1a

receptor, Balovaptan was investigated for its potential to improve social communication and

interaction. The V1a receptor is coupled to G proteins (Gs, Gq11, and Gi/o) and its activation

influences intracellular signaling cascades, including adenylate cyclase and phospholipase C

pathways, which in turn modulate intracellular calcium levels.
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Caption: Balovaptan's mechanism of action as a V1a receptor antagonist.

Data Presentation: Safety and Tolerability
The following tables summarize the quantitative data on adverse events (AEs) and serious

adverse events (SAEs) from key clinical trials of Balovaptan.

Table 1: Adverse Events in Adults with ASD (Phase III Trial)
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Adverse Event Balovaptan (n=163) Placebo (n=158)

Any Adverse Event 98 (60%) 104 (66%)

Nasopharyngitis 14 (9%) 19 (12%)

Diarrhoea 11 (7%) 14 (9%)

Upper Respiratory Tract

Infection
10 (6%) 9 (6%)

Insomnia 5 (3%) 8 (5%)

Oropharyngeal Pain 5 (3%) 8 (5%)

Dizziness 2 (1%) 10 (6%)

Table 2: Serious Adverse Events in Adults with ASD (Phase III Trial)

Serious Adverse Event Balovaptan (n=163) Placebo (n=158)

Any Serious Adverse Event 2 (1%) 5 (3%)

Suicidal Ideation 1 1

Schizoaffective Disorder 1 0

Panic Disorder 0 1

Limb Abscess 0 1

Urosepsis 0 1

Colitis 0 1

Death by Suicide 0 1

Table 3: Adverse Events in Children and Adolescents with ASD (aV1ation Phase 2 Trial)
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Adverse Event Category Balovaptan (n=86) Placebo (n=81)

Any Adverse Event 66 (76.7%) 61 (75.3%)

Serious Adverse Events 1 (1.2%) 4 (4.9%)

Suicidal Ideation 1 0

Aggression 0 1

Depression 0 1

Intentional Self-Injury 0 1

Viral Gastroenteritis 0 1

Table 4: Adverse Events in the VANILLA Phase II Trial in Adults with ASD

Treatment Group
Percentage of Participants with any
Adverse Event

Placebo 64%

Balovaptan 1.5 mg 78.1%

Balovaptan 4 mg 66.2%

Balovaptan 10 mg 66.7%

Note: The most common adverse event reported in the VANILLA trial was headache, with a

frequency of 12.5% to 13% in patients receiving Balovaptan. Rhabdomyolysis and irritability

were considered possibly related to Balovaptan at the 1.5 mg and 4 mg doses, respectively.

Experimental Protocols
The following are generalized protocols based on the methodologies described in the clinical

trials of Balovaptan for ASD.

Protocol 1: Phase III, Randomized, Double-Blind,
Placebo-Controlled Trial in Adults with ASD (Based on
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V1ADUCT Study)
1. Objective: To evaluate the efficacy, safety, and pharmacokinetics of a 10 mg daily oral dose

of Balovaptan compared to a placebo in adults with ASD.

2. Study Population:

Inclusion Criteria:
Adults aged 18 years and older.
Diagnosis of ASD confirmed by DSM-5 criteria and Autism Diagnostic Observation Schedule,
Second Edition (ADOS-2).
Full-scale IQ score ≥70.
Social Responsiveness Scale-2 (SRS-2) total t-score ≥66.
Stable on any permitted medications and behavioral therapies for a specified period before
screening.
Must have a study partner.
Exclusion Criteria:
History of certain medical conditions such as coagulopathies, bleeding disorders, or
malignancies.
Unstable or uncontrolled psychiatric or neurological disorders.
Substance use disorders within the last 12 months.
Significant risk of suicidal behavior.

3. Study Design:

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Screening Period: Up to 4 weeks.
Treatment Period: 24 weeks of daily oral administration of 10 mg Balovaptan or a matching
placebo.
Follow-up: Clinic visits at specified intervals (e.g., week 12 and week 24) for assessments.
Optional Open-Label Extension: A period where all participants may receive Balovaptan to
assess long-term safety and tolerability.

4. Outcome Measures:

Primary Endpoint: Change from baseline in the Vineland Adaptive Behavior Scales, Second
Edition (Vineland-II) two-domain composite score (socialization and communication) at week
24.
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Safety Assessments: Monitoring and recording of all adverse events (AEs) and serious
adverse events (SAEs). Regular monitoring of vital signs, electrocardiograms (ECGs), and
clinical laboratory parameters (hematology, clinical chemistry, urinalysis).

Click to download full resolution via product page
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Caption: Workflow for a Phase III clinical trial of Balovaptan in adults.

Protocol 2: Phase II, Randomized, Double-Blind,
Placebo-Controlled Trial in Children and Adolescents
with ASD (Based on aV1ation Study)
1. Objective: To evaluate the efficacy, safety, and tolerability of Balovaptan compared with

placebo in children and adolescents with ASD.

2. Study Population:
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Inclusion Criteria:
Ages 5 to 17 years.
Diagnosed with ASD.
IQ of 70 or greater.
Exclusion Criteria: Similar to the adult studies, with considerations for the pediatric
population.

3. Study Design:

A multicenter, randomized, double-blind, parallel-group, placebo-controlled phase 2 trial
conducted at 41 sites in the US.
Screening Period: Up to 4 weeks.
Treatment Period: 24 weeks of daily oral administration of an age-adjusted equivalent of a 10
mg adult dose of Balovaptan or placebo.
Follow-up: A follow-up period of at least 6 weeks after the last dose.
Optional Open-Label Extension: A 52-week open-label extension was available.

4. Outcome Measures:

Primary Endpoint: Change from baseline on the Vineland-II two-domain composite (2DC;
socialization and communication domains) score at week 24.
Safety Assessments: Comprehensive monitoring of AEs, SAEs, laboratory values, vital
signs, and ECG data.
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Vitals, Labs, ECGs)"]; Follow_Up [label="Follow-up Period\n(≥6
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Caption: Workflow for the aV1ation Phase 2 clinical trial in a pediatric population.

Summary of Findings
Across multiple clinical trials in both adult and pediatric populations with ASD, Balovaptan was

generally well-tolerated with no new or unexpected safety concerns identified. The proportion of

participants experiencing adverse events was similar between the Balovaptan and placebo

groups. Most adverse events were mild to moderate in severity. While Balovaptan did not

demonstrate the desired efficacy for improving social communication in individuals with ASD,

the safety data collected from these extensive studies provide a valuable resource for the

continued investigation of the vasopressin pathway as a therapeutic target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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